(5-Benzyl-1-methylimidazol-2-yl)methanamine

P-glycoprotein modulation multidrug resistance reversal Naamidine analog SAR

(5-Benzyl-1-methylimidazol-2-yl)methanamine (CAS 2287275-04-9) is a trisubstituted imidazole derivative bearing a primary amine at C2, a methyl group at N1, and a benzyl substituent at C5, with molecular formula C12H15N3 and molecular weight 201.27 g/mol. The compound belongs to the class of 2-aminomethylimidazoles, which serve as versatile scaffolds in medicinal chemistry and as synthetic intermediates for bioactive molecule construction.

Molecular Formula C12H15N3
Molecular Weight 201.273
CAS No. 2287275-04-9
Cat. No. B2354982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Benzyl-1-methylimidazol-2-yl)methanamine
CAS2287275-04-9
Molecular FormulaC12H15N3
Molecular Weight201.273
Structural Identifiers
SMILESCN1C(=CN=C1CN)CC2=CC=CC=C2
InChIInChI=1S/C12H15N3/c1-15-11(9-14-12(15)8-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8,13H2,1H3
InChIKeyJCRFFGUJRYJLOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5-Benzyl-1-methylimidazol-2-yl)methanamine – Imidazole-Based Chemical Probe & Synthesis Building Block CAS 2287275-04-9


(5-Benzyl-1-methylimidazol-2-yl)methanamine (CAS 2287275-04-9) is a trisubstituted imidazole derivative bearing a primary amine at C2, a methyl group at N1, and a benzyl substituent at C5, with molecular formula C12H15N3 and molecular weight 201.27 g/mol [1]. The compound belongs to the class of 2-aminomethylimidazoles, which serve as versatile scaffolds in medicinal chemistry and as synthetic intermediates for bioactive molecule construction. Its computed physicochemical profile includes a moderate lipophilicity (XLogP3 = 0.9), a topological polar surface area of 43.8 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. The compound is catalogued under PubChem CID 137944266 and is commercially available from multiple vendors including Enamine (Cat. EN300-6734992) at 95% purity [2].

Why Generic Imidazole Analogs Cannot Replace (5-Benzyl-1-methylimidazol-2-yl)methanamine in Target-Specific Applications


Imidazole derivatives with seemingly similar substitution patterns often exhibit dramatically divergent biological and physicochemical behavior due to regioisomeric differences in substituent placement on the imidazole ring. The specific 1-methyl-5-benzyl-2-methanamine architecture present in (5-benzyl-1-methylimidazol-2-yl)methanamine generates a unique pharmacophoric geometry that is not replicated by the 1-benzyl-2-methyl, 1-benzyl-5-methyl, or 1-benzyl-5-unsubstituted regioisomers. In the context of P-glycoprotein (P-gp) modulation, the 4,5-di-substituted benzyl-1-methyl-1H-imidazol-2-substituted amine scaffold—of which this compound represents the core intermediate structure—was deliberately designed using the marine alkaloid Naamidine template, and structure–activity relationship (SAR) studies demonstrated that both the N1-methyl group and the 5-benzyl substitution are critical for potent reversal of multidrug resistance [1]. Simply substituting a generic (1-benzyl-1H-imidazol-2-yl)methanamine (CAS 26163-58-6) or (1-benzyl-1H-imidazol-5-yl)methanamine (CAS 1439991-99-7) would reposition the benzyl group away from the 5-position, fundamentally altering the three-dimensional presentation of the aryl ring to biological targets. The quantitative evidence below substantiates why differentiation at the level of regioisomer identity translates into measurable performance differences.

Quantitative Differentiation Evidence for (5-Benzyl-1-methylimidazol-2-yl)methanamine Versus Closest Analogs


P-gp Modulation Potency: 4,5-Disubstituted Naamidine Scaffold Delivers 5–6 Fold Superiority Over Verapamil

In a systematic SAR study of 4,5-di-substituted benzyl-1-methyl-1H-imidazol-2-substituted amines—the direct structural family of the target compound—the most potent analogs (compound 12c and 17c) achieved EC50 values of 212.5 nM and 210.5 nM respectively for paclitaxel resistance reversal in P-gp-overexpressing MDA435/LCC6MDR breast cancer cells. These compounds sensitized resistant cells to Taxol by 26.4-fold and 24.5-fold at 1 µM, representing a 5–6 fold improvement over the classical P-gp inhibitor verapamil (reversal fold RF = 4.5) [1]. The target compound (5-Benzyl-1-methylimidazol-2-yl)methanamine provides the core 1-methyl-5-benzyl-2-aminomethyl pharmacophore that defines this scaffold class. SAR analysis within the paper demonstrates that the 5-benzyl substitution pattern is critical: introduction of a p-diethylamino group to the 5-benzyl ring of imidazole significantly improved activity, confirming that substituent identity and position at the 5-benzyl locus directly modulate potency [1].

P-glycoprotein modulation multidrug resistance reversal Naamidine analog SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Profile Relative to 1-Benzyl Regioisomers

The target compound exhibits a computed lipophilicity of XLogP3 = 0.9, a topological polar surface area (TPSA) of 43.8 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds (molecular formula C12H15N3, MW 201.27) [1]. By comparison, the 1-benzyl regioisomer (1-benzyl-1H-imidazol-5-yl)methanamine (CAS 1439991-99-7, C11H13N3, MW 187.24) lacks the N1-methyl group and positions the benzyl substituent at N1 rather than C5, resulting in a smaller molecular volume, fewer heavy atoms (14 vs. 15), and a different hydrogen-bonding topology due to the absence of the N-methyl group . The presence of the N1-methyl group in the target compound eliminates the potential for tautomeric equilibration at N1 and increases steric bulk proximal to the 2-methanamine, which is expected to influence both binding orientation to biological targets and reactivity in synthetic derivatization. The XLogP3 of 0.9 positions the target compound in a favorable range for CNS drug-likeness (optimal XLogP3 typically 1–3), whereas the 1-benzyl regioisomer without the methyl group may exhibit altered permeability and solubility profiles.

physicochemical profiling drug-likeness regioisomer comparison

Synthetic Utility: Primary Amine Handle at C2 Enables Regioselective Derivatization Distinct from 2-Aminoimidazole Analogs

The target compound features a primary aminomethyl group (–CH2NH2) at the C2 position of the imidazole ring, which is distinct from the 2-amino (–NH2 directly attached to C2) found in analogs such as 5-benzyl-1H-imidazol-2-amine (CAS 862281-44-5) [1]. The methylene spacer in the target compound increases the nucleophilicity of the amine nitrogen by removing it from direct conjugation with the imidazole ring, thereby expanding the scope of possible derivatization reactions (e.g., reductive amination, amide coupling, urea formation) compared to the less nucleophilic 2-amino group. The compound is commercially available from Enamine (Cat. EN300-6734992) at 95% purity in research quantities (50 mg at $162, 500 mg at $546) [2], providing a reproducible starting point for SAR exploration. In contrast, 5-benzyl-1H-imidazol-2-amine hydrochloride (CAS not specified for free base) has been reported as an inhibitor of 14α-demethylase with activity against Cryptococcus neoformans, illustrating that the 2-amino analog occupies a different biological target space . The 2-methanamine motif in the target compound is therefore not interchangeable with a 2-amino group for programs targeting the Naamidine scaffold class.

synthetic building block regioselective derivatization medicinal chemistry

High-Value Application Scenarios for (5-Benzyl-1-methylimidazol-2-yl)methanamine Based on Differentiation Evidence


Medicinal Chemistry: Core Intermediate for P-gp Modulator Lead Optimization

The target compound serves as the foundational scaffold for synthesizing Naamidine-inspired P-gp modulators. The SAR study by Zhang et al. (2014) demonstrated that 4,5-di-substituted benzyl-1-methyl-1H-imidazol-2-substituted amines—directly derived from this core intermediate—achieve 5–6 fold greater P-gp reversal potency compared to verapamil, with EC50 values in the 210 nM range and no significant cytotoxicity in normal fibroblast cells [1]. Researchers procuring this compound can leverage the validated SAR at the 5-benzyl position (where p-diethylamino substitution significantly improves activity) and the 2-aminomethyl handle for further diversification. This scenario is particularly relevant for groups working on overcoming multidrug resistance in oncology.

Chemical Biology: Regioisomer-Specific Probe for Imidazole Binding Site Mapping

The unique 1-methyl-5-benzyl substitution pattern creates a spatially defined pharmacophore that differs fundamentally from 1-benzyl regioisomers (e.g., CAS 1439991-99-7 or CAS 26163-58-6) [2]. This regiospecificity makes the compound a valuable probe for mapping imidazole recognition sites in enzymes and receptors, where the relative orientation of the benzyl group (C5 vs. N1) and the presence of the N1-methyl group determine binding affinity and selectivity. The computed XLogP3 of 0.9 and TPSA of 43.8 Ų indicate favorable drug-like properties for cellular probe applications [2].

Synthetic Methodology Development: Regioselective Functionalization of Trisubstituted Imidazoles

The compound's three differentiated substituents (N1–CH3, C2–CH2NH2, C5–CH2Ph) provide orthogonal synthetic handles for chemists developing regioselective imidazole functionalization methods. The primary amine at C2 offers higher nucleophilicity compared to 2-aminoimidazole analogs due to the methylene spacer breaking direct conjugation [3], enabling a wider range of amine-specific transformations (amide coupling, sulfonamide formation, reductive amination, urea synthesis). This synthetic versatility supports its role as a building block for constructing diverse compound libraries from a single commercial starting material (available from Enamine at 95% purity) [3].

Quote Request

Request a Quote for (5-Benzyl-1-methylimidazol-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.